3-[4-(prop-2-yn-1-yloxy)phenyl]-2H-azirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(prop-2-yn-1-yloxy)phenyl]-2H-azirine is an organic compound with the molecular formula C11H9NO and a molecular weight of 171.2 g/mol . This compound is characterized by the presence of an azirine ring, which is a three-membered nitrogen-containing heterocycle, and a phenyl group substituted with a prop-2-yn-1-yloxy group . The azirine ring is known for its high reactivity, making this compound of interest in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-[4-(prop-2-yn-1-yloxy)phenyl]-2H-azirine typically involves the reaction of 4-(prop-2-yn-1-yloxy)benzaldehyde with an appropriate azirine precursor under specific conditions . The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-[4-(prop-2-yn-1-yloxy)phenyl]-2H-azirine undergoes various types of chemical reactions, including:
Scientific Research Applications
3-[4-(prop-2-yn-1-yloxy)phenyl]-2H-azirine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(prop-2-yn-1-yloxy)phenyl]-2H-azirine involves its high reactivity due to the strained azirine ring. This reactivity allows it to interact with various molecular targets, including enzymes and proteins, leading to covalent modifications . The compound can form covalent bonds with nucleophilic sites on proteins, thereby altering their function and activity . This property is particularly useful in the development of chemical probes and inhibitors .
Comparison with Similar Compounds
3-[4-(prop-2-yn-1-yloxy)phenyl]-2H-azirine can be compared with other azirine derivatives and compounds containing similar functional groups:
Azirine derivatives: Compounds like 2H-azirine and 3-phenyl-2H-azirine share the azirine ring but differ in their substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of the azirine ring and the prop-2-yn-1-yloxy group, providing a versatile platform for various chemical transformations and applications .
Properties
CAS No. |
2422137-06-0 |
---|---|
Molecular Formula |
C11H9NO |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3-(4-prop-2-ynoxyphenyl)-2H-azirine |
InChI |
InChI=1S/C11H9NO/c1-2-7-13-10-5-3-9(4-6-10)11-8-12-11/h1,3-6H,7-8H2 |
InChI Key |
QDMVCUAYFOASAL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C2=NC2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.